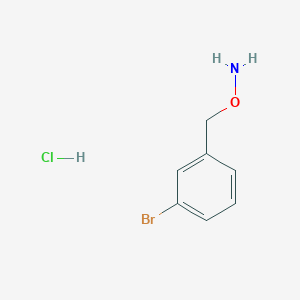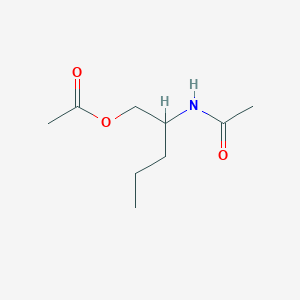![molecular formula C11H14N2O3 B115878 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide CAS No. 158018-58-7](/img/structure/B115878.png)
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide, also known as resveratrol analog, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of resveratrol, a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol analog has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is not fully understood. However, it is believed to work by activating the sirtuin 1 (SIRT1) pathway, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex, and the compound is not readily available commercially.
未来方向
There are several future directions for the research of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, but further research is needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail. The activation of the SIRT1 pathway is believed to be involved in its therapeutic properties, but the exact mechanism is not fully understood. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has potential for the treatment of various diseases. However, further research is needed to determine its efficacy and mechanism of action in more detail. Additionally, more efficient and cost-effective synthesis methods are needed to make it more readily available for research purposes.
合成方法
The synthesis of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is then reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 3-aminopropanamide to form the final product, this compound.
科学研究应用
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and diabetes.
属性
CAS 编号 |
158018-58-7 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,4,6-7,14-15H,3,5,12H2,(H,13,16)/b6-4+ |
InChI 键 |
CQXKYWLWCMCZHC-GQCTYLIASA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/NC(=O)CCN)O)O |
SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
同义词 |
1,2-dehydro-N-beta-alanyldopamine 1,2-dehydro-NBAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



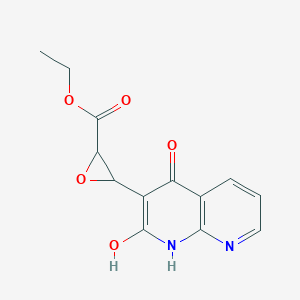


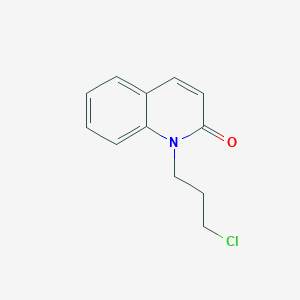
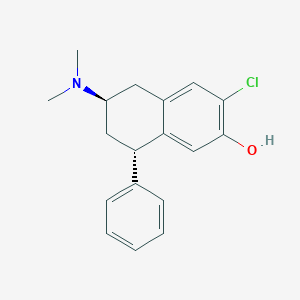





![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
